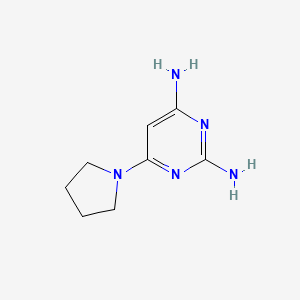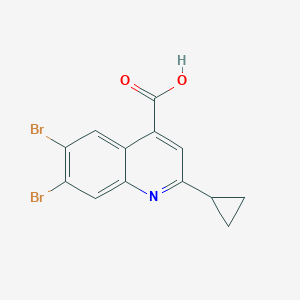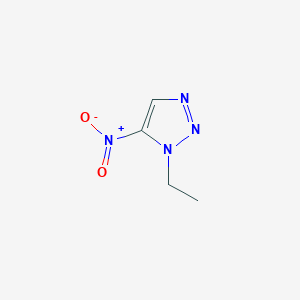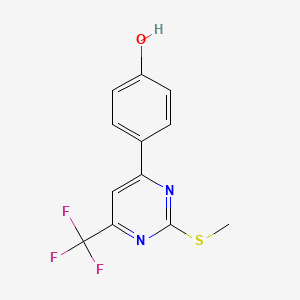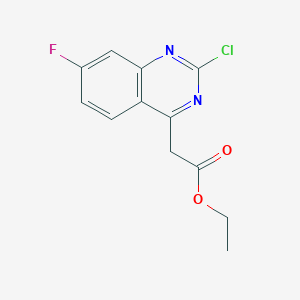![molecular formula C11H12BrClN2O2 B13719428 Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then reacted with isopropyl hydrazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazono group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the hydrazono group.
Aplicaciones Científicas De Investigación
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
Mecanismo De Acción
The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar structure, used for its antimicrobial properties.
Uniqueness
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique due to its specific hydrazono and chloroacetate functional groups, which confer distinct reactivity and biological activity. Its ability to modify proteins makes it particularly valuable in proteomics research .
Propiedades
Fórmula molecular |
C11H12BrClN2O2 |
|---|---|
Peso molecular |
319.58 g/mol |
Nombre IUPAC |
propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
Clave InChI |
UQRFIWFWKPQYQI-XNTDXEJSSA-N |
SMILES isomérico |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
SMILES canónico |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



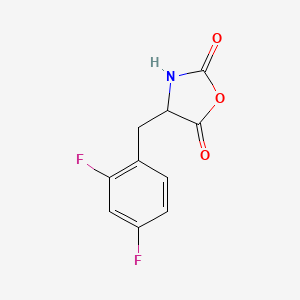
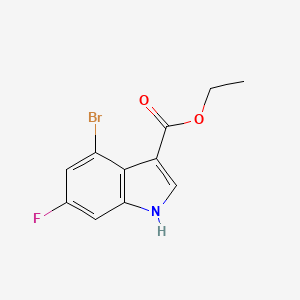
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
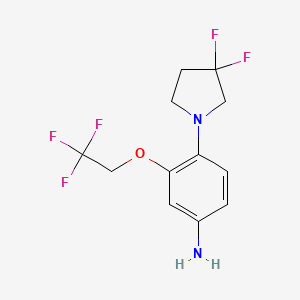
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
